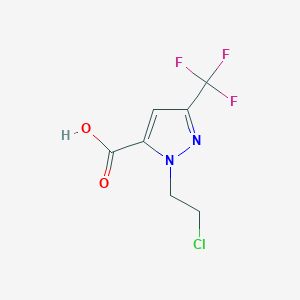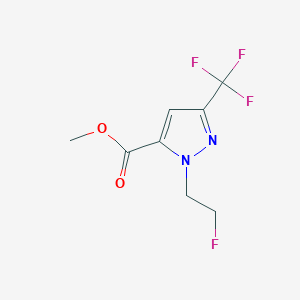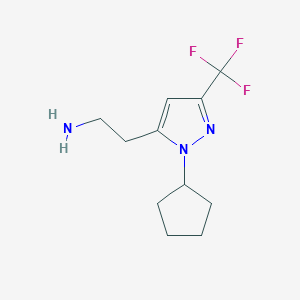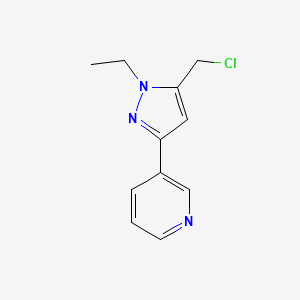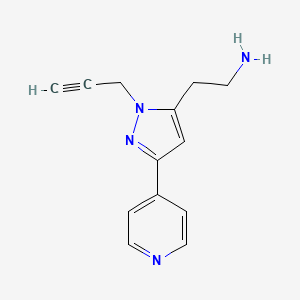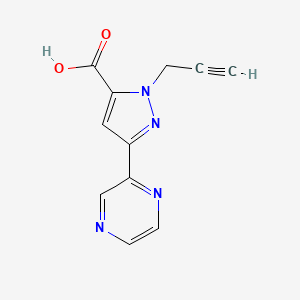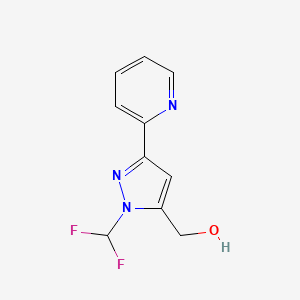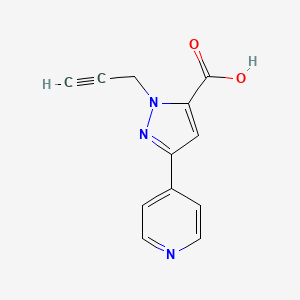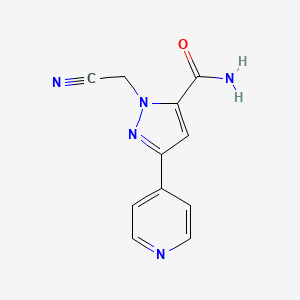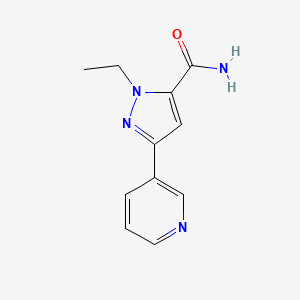
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
Descripción general
Descripción
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide, or EPCPC, is a novel small molecule that has been used in a variety of scientific research applications due to its unique properties. This molecule has been studied for its potential to act as an inhibitor of certain enzymes, its ability to modulate cell signaling pathways, and its ability to act as an antioxidant.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Heterocyclic Compounds
Researchers have extensively studied the synthetic routes to create novel heterocyclic compounds, utilizing "1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide" or related structures as key intermediates. These compounds have been synthesized to explore their potential applications in various fields, including medicinal chemistry and material science. For instance, the synthesis of pyrazolo[3,4-b]pyridin-3-ones and related compounds demonstrates the versatility of pyrazole derivatives in heterocyclic chemistry, offering pathways to new molecules with potential pharmacological activities (Lebedˈ et al., 2012).
Biological Activities
The investigation into the biological activities of pyrazole derivatives has shown that these compounds exhibit a range of activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The synthesis and evaluation of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids have provided insights into their moderate to good efficacy in these areas. Molecular docking studies have further supported their potential mechanisms of action, particularly in targeting cyclooxygenase enzymes, which are key in the inflammatory process (Sribalan et al., 2016).
Advanced Material Science Applications
The role of pyrazole derivatives extends into material science, where their unique chemical properties are exploited for the development of new materials with specific functions. These applications include the design of ligands for metal complexation, which can lead to materials with magnetic, optical, or catalytic properties. The study of iron(II) complexes with pyrazolyl-based ligands illustrates how the manipulation of ligand structure can influence the spin states of metal centers, potentially useful for developing molecular switches or sensors (Berdiell et al., 2021).
Methodological Developments in Organic Synthesis
The exploration of novel synthetic methodologies using pyrazole derivatives has led to the development of efficient routes to complex molecules. This includes the use of microwave-assisted reactions for the direct amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate, showcasing an example of how advances in reaction conditions can streamline the synthesis of pyrazole-based carboxamides (Milosevic et al., 2015).
Análisis Bioquímico
Biochemical Properties
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, either inhibiting or activating enzymes. This binding can lead to changes in gene expression, further influencing cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways without causing toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, highlighting the compound’s potential as a modulator of metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.
Propiedades
IUPAC Name |
2-ethyl-5-pyridin-3-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-15-10(11(12)16)6-9(14-15)8-4-3-5-13-7-8/h3-7H,2H2,1H3,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZGYTAJTUVXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



